Trimethyl(propoxy)silane

Catalog No.
S1537012
CAS No.
1825-63-4
M.F
C6H16OSi
M. Wt
132.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl(propoxy)silane

CAS Number

1825-63-4

Product Name

Trimethyl(propoxy)silane

IUPAC Name

trimethyl(propoxy)silane

Molecular Formula

C6H16OSi

Molecular Weight

132.28 g/mol

InChI

InChI=1S/C6H16OSi/c1-5-6-7-8(2,3)4/h5-6H2,1-4H3

InChI Key

PHPGKIATZDCVHL-UHFFFAOYSA-N

SMILES

CCCO[Si](C)(C)C

Canonical SMILES

CCCO[Si](C)(C)C

Organic Synthesis

  • Protecting Groups: Silane, trimethylpropoxy- functions as a protecting group for alcohols in organic synthesis. It reacts with alcohols to form silyl ethers, which are stable under various reaction conditions but can be readily cleaved using specific reagents to regenerate the free alcohol [, ]. This property allows chemists to selectively protect and deprotect hydroxyl groups in complex molecules during organic synthesis.
  • Derivatization for Analysis: Silane, trimethylpropoxy- is used to derivatize alcohols prior to analysis using techniques like gas chromatography (GC) and mass spectrometry (MS) []. This derivatization process improves the volatility and thermal stability of the alcohols, making them more amenable to these analytical techniques.

Materials Science

  • Surface Modification: Silane, trimethylpropoxy- can be used to modify the surface properties of various materials, including glass, ceramics, and polymers. The trimethylsilyl group (Si(CH₃)₃) in the molecule is hydrophobic (water-repelling) and can render the surface water-resistant []. This modification finds applications in areas like microfluidics, where water repellency is essential for proper device function.
  • Precursor for Silane Coupling Agents: Silane, trimethylpropoxy- serves as a precursor for the synthesis of various silane coupling agents, which are used to improve the adhesion between organic and inorganic materials []. These coupling agents form strong covalent bonds with both organic and inorganic surfaces, creating a stronger interface and enhancing adhesion.

Trimethyl(propoxy)silane is an organosilicon compound with the molecular formula C6H16OSiC_6H_{16}OSi and a molecular weight of approximately 132.28 g/mol. It is classified under silanes, specifically as a trialkoxysilane, where three alkyl groups are substituted on the silicon atom. The structure consists of a silicon atom bonded to three methyl groups and one propoxy group, which imparts unique properties to the compound, including its reactivity and potential applications in various fields, such as materials science and organic synthesis .

  • Flammability: Flammable liquid with a flash point of 27 °C [].
  • Toxicity: Limited data available on specific toxicity, but it is recommended to handle it with care following standard laboratory procedures for organic solvents [].
  • Reactivity: Reacts readily with water and strong oxidizing agents [].
Characteristic of silanes:

  • Hydrolysis: In the presence of moisture, trimethyl(propoxy)silane can hydrolyze to form silanol groups. This reaction typically results in the formation of oligomers or polysilanes through condensation reactions.
  • Condensation Reactions: The hydrolyzed product can further react with itself or other silanol compounds to form siloxane bonds, leading to polymeric structures. This is crucial for applications involving adhesion and coating technologies .
  • Reactivity with Functional Groups: Trimethyl(propoxy)silane can react with various functional groups, such as hydroxyl or carboxyl groups, forming silyl ethers or esters, which are useful in modifying surfaces or creating hybrid materials .

Trimethyl(propoxy)silane can be synthesized through several methods:

  • Direct Silylation: This involves reacting propanol with trimethylchlorosilane in the presence of a base to produce trimethyl(propoxy)silane along with hydrochloric acid as a byproduct.
  • Microwave Irradiation: A more recent method involves using microwave irradiation to facilitate the reaction between appropriate silanes and alcohols, yielding high purity trimethyl(propoxy)silane with yields often exceeding 95% .
  • Solvent-Free Conditions: Synthesis can also be performed under solvent-free conditions to reduce environmental impact and improve efficiency.

Trimethyl(propoxy)silane is utilized in various applications:

  • Adhesives and Sealants: It serves as a coupling agent that enhances adhesion between organic polymers and inorganic substrates.
  • Surface Modification: The compound is used to modify surfaces for improved hydrophobicity or oleophobicity.
  • Coatings: Its ability to form siloxane networks makes it suitable for use in protective coatings that require durability and resistance to environmental factors .
  • Chemical Intermediate: It acts as a precursor for synthesizing other organosilicon compounds.

Interaction studies involving trimethyl(propoxy)silane often focus on its behavior when applied to different substrates. The compound's ability to bond with silica surfaces through siloxane linkages has been extensively researched, demonstrating that it can significantly improve the mechanical properties of composite materials by enhancing interfacial adhesion . Additionally, studies have shown that the incorporation of trimethyl(propoxy)silane into polymer matrices can lead to improved thermal stability and mechanical strength.

Several compounds share structural similarities with trimethyl(propoxy)silane, including:

Compound NameMolecular FormulaKey Features
TrimethoxysilaneC4H12O3SiC_4H_{12}O_3SiCommonly used as a coupling agent; hydrolyzes rapidly
TriethoxysilaneC6H14O3SiC_6H_{14}O_3SiSimilar reactivity but with ethoxy groups
3-MethacryloxypropyltrimethoxysilaneC10H18O5SiC_10H_{18}O_5SiUsed in dental composites; contains methacrylate group

Uniqueness of Trimethyl(propoxy)silane

Trimethyl(propoxy)silane is unique due to its specific balance of hydrophobic properties from the methyl groups and reactivity from the propoxy group. This combination allows it to function effectively as a coupling agent while providing enhanced compatibility with various substrates compared to other silanes that may be more hydrophilic or less reactive. Its synthesis methods also offer flexibility in production, making it an attractive choice for industrial applications .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1825-63-4

Wikipedia

Trimethyl(propoxy)silane

General Manufacturing Information

Silane, trimethylpropoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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